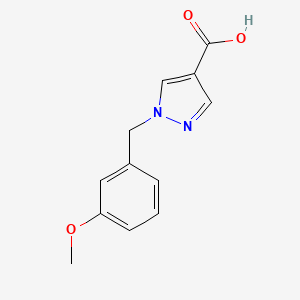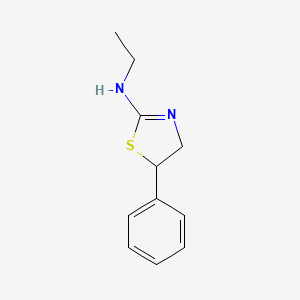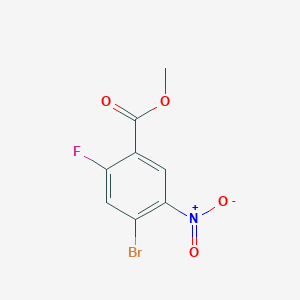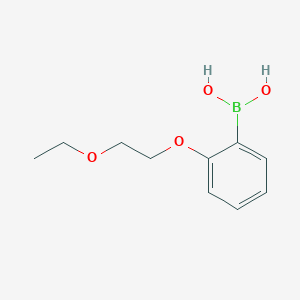![molecular formula C11H21N3O B1418610 N-[2-(pipérazin-1-yl)éthyl]cyclobutanecarboxamide CAS No. 1153458-23-1](/img/structure/B1418610.png)
N-[2-(pipérazin-1-yl)éthyl]cyclobutanecarboxamide
Vue d'ensemble
Description
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C11H21N3O and a molecular weight of 211.31 g/mol . This compound is characterized by the presence of a piperazine ring attached to an ethyl chain, which is further connected to a cyclobutanecarboxamide group . It is commonly used in various scientific research applications due to its unique chemical structure and properties.
Applications De Recherche Scientifique
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2-(piperazin-1-yl)ethanamine under specific reaction conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction is conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide may involve large-scale synthesis using automated reactors and continuous flow processes . The use of high-throughput screening and optimization of reaction conditions ensures efficient and cost-effective production. Purification of the final product is achieved through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Mécanisme D'action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
- N-[2-(piperazin-1-yl)ethyl]cyclohexanecarboxamide
- N-[2-(piperazin-1-yl)ethyl]cycloheptanecarboxamide
Uniqueness
N-[2-(piperazin-1-yl)ethyl]cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules . Compared to similar compounds with larger ring sizes, the cyclobutane ring provides a distinct conformational constraint, affecting the compound’s overall behavior in chemical and biological systems .
Propriétés
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c15-11(10-2-1-3-10)13-6-9-14-7-4-12-5-8-14/h10,12H,1-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMAAFAEQNSYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B1418530.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
amine](/img/structure/B1418534.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B1418536.png)
![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)


![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)
amine](/img/structure/B1418544.png)
amine](/img/structure/B1418545.png)


